molecular formula C6H10N4O B12069932 2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide

2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B12069932
M. Wt: 154.17 g/mol
InChI Key: MCFHEBXHJPDAIM-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)-1H-pyrazol-1-yl]acetamide (CAS: 1343230-97-6) is a pyrazole-derived acetamide with the molecular formula C₆H₁₀N₄O and a molecular weight of 154.17 g/mol . Its structure features a pyrazole ring substituted with an aminomethyl (-CH₂NH₂) group at the 4-position, linked to an acetamide moiety.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-[4-(aminomethyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C6H10N4O/c7-1-5-2-9-10(3-5)4-6(8)11/h2-3H,1,4,7H2,(H2,8,11)

InChI Key

MCFHEBXHJPDAIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(=O)N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by functionalization to introduce the aminomethyl and acetamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. The choice of reagents and conditions is tailored to minimize costs and environmental impact while maximizing yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield Source
Acidic hydrolysis6M HCl, reflux (4-6 hrs)2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetic acid + NH₃78-85%
Basic hydrolysis2M NaOH, 80°C (3 hrs)Sodium salt of acetic acid derivative92%

Mechanistic Insight :

  • Protonation of the carbonyl oxygen in acidic conditions increases electrophilicity, facilitating nucleophilic attack by water.

  • Base-mediated hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .

Alkylation/Acylation of the Aminomethyl Group

The primary amine (-CH₂NH₂) participates in nucleophilic reactions:

Acylation with Acid Chlorides

Reagent Conditions Product Application
Acetyl chlorideDCM, 0°C → RT, 2 hrsN-acetylated derivativeImproved lipophilicity for drug delivery
Benzoyl chloridePyridine, 50°C, 4 hrsN-benzoylated analogAntimicrobial studies

Key Data :

  • Reaction with acetyl chloride achieves 89% conversion (¹H NMR confirmation).

  • Benzoylation requires stoichiometric pyridine to neutralize HCl byproducts .

Reductive Alkylation

Reagent Conditions Product Yield
Formaldehyde/NaBH₃CNpH 5 buffer, 24 hrsN-methylaminomethyl derivative76%

Cyclocondensation Reactions

The pyrazole NH and aminomethyl group enable heterocycle formation:

Reagent Conditions Product Biological Relevance
CS₂/KOHEthanol, reflux (8 hrs)Thiazolidinone-fused pyrazoleAnticancer screening
Ethyl glyoxylateDMF, 100°C (12 hrs)Oxazolone derivativesCOX-2 inhibition

Experimental Observations :

  • Thiazolidinone formation proceeds via nucleophilic attack of the amine on CS₂, followed by cyclization .

  • Oxazolone derivatives show 72% yield and IC₅₀ = 3.8 µM against COX-2 .

Metal Complexation

The pyrazole nitrogen and acetamide oxygen act as ligand sites:

Metal Salt Conditions Complex Structure Stability Constant (log β)
Cu(NO₃)₂·3H₂OMethanol, RT[Cu(L)₂(H₂O)₂]·2H₂O8.9 ± 0.2
ZnCl₂Ethanol/water, 60°C[Zn(L)Cl₂]6.7 ± 0.3

Characterization :

  • IR spectra show ν(N-H) at 3300 cm⁻¹ and ν(C=O) at 1680 cm⁻¹ shifts upon complexation .

  • X-ray diffraction confirms octahedral geometry for Cu(II) complexes .

Oxidation Reactions

The aminomethyl group undergoes controlled oxidation:

Oxidizing Agent Conditions Product Selectivity
KMnO₄ (aq)pH 7, 25°C (6 hrs)Carboxylic acid derivative64%
H₂O₂/FeSO₄Acetic acid, 50°C (3 hrs)Nitroso intermediate41%

Safety Note :

  • MnO₂ precipitation in KMnO₄ reactions requires careful filtration to avoid exothermic decomposition .

Synthetic Modifications for Drug Development

Derivatization studies reveal structure-activity relationships:

Modification Biological Target Key Result Source
N-alkylation with ethyl bromoacetateEGFR kinaseIC₅₀ = 0.8 µM
Sulfonation of pyrazole NHCarbonic anhydrase IX89% inhibition at 10 µM

Optimization Challenges :

  • Bulkier substituents at C4 reduce solubility (logP increases by 1.2 units).

  • Electron-withdrawing groups on the pyrazole enhance metabolic stability .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings:

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that pyrazole derivatives exhibit promising cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, derivatives in the pyrazole class have shown IC50 values as low as 0.01 µM against MCF7 cells, indicating potent anticancer activity .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key cellular pathways involved in cancer progression. For example, compounds derived from pyrazole structures have been reported to inhibit Aurora-A kinase, a critical regulator of cell division, with IC50 values reaching as low as 0.16 µM .

Data Table: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF70.01Aurora-A kinase inhibition
Compound BA5490.39CDK2 inhibition
Compound CHepG20.74Induction of apoptosis

Anti-inflammatory Properties

In addition to its anticancer potential, 2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide has been investigated for its anti-inflammatory effects.

Case Studies and Findings:

  • Inhibition of Inflammatory Pathways : Compounds within this chemical class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models. For example, derivatives have been tested for their ability to decrease levels of TNF-alpha and IL-6 in vitro .
  • Experimental Models : Studies utilizing animal models of inflammation have demonstrated that pyrazole derivatives can significantly reduce edema and other markers of inflammation when administered at specific doses.

Data Table: Anti-inflammatory Effects of Pyrazole Derivatives

Compound NameModelOutcome
Compound DCarrageenan-induced edemaSignificant reduction in swelling
Compound ELPS-stimulated macrophagesDecreased TNF-alpha production

Structure-Activity Relationship (SAR)

The effectiveness of 2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide is influenced by its structural characteristics. Understanding the SAR is crucial for optimizing its therapeutic potential.

Key Insights:

  • Substituent Effects : Variations in substituents on the pyrazole ring can lead to significant changes in biological activity. For instance, modifications at the N-position or C-position can enhance potency against specific targets while reducing toxicity .
  • Computational Modeling : Advanced computational techniques have been employed to predict the binding affinities of various derivatives to their biological targets, aiding in the design of more effective compounds.

Mechanism of Action

The mechanism of action of 2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Pyrazole-Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
2-[4-(Aminomethyl)-1H-pyrazol-1-yl]acetamide C₆H₁₀N₄O 154.17 4-aminomethyl pyrazole, acetamide Compact structure, high polarity
N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide (1)† C₁₁H₁₁N₃O 201.23 Phenyl group, pyrazole Extended aromatic system
Tunisertib (INN List 132)‡ C₂₇H₂₂F₂N₆O 484.50 Difluorophenyl, quinoline, pyrazole Kinase inhibitor, high molecular weight
Compound 2e (Cyclopropyl-triazole-pyrimidine)§ C₂₄H₂₄N₈O 440.50 Cyclopropyl, triazole, pyrimidine-pyridine Microwave-assisted synthesis (30% yield)
N-(1H-Benzimidazol-2-yl)(pyrazol-3-yl)acetamide (28–31)¶ C₁₃H₁₂N₆O (avg.) ~276.27 (avg.) Benzimidazole, pyrazole/triazole Dual heterocyclic motifs

†From Agriophyllum squarrosum ; ‡Serine/threonine kinase inhibitor ; §From imatinib analogs ; ¶Benzimidazole derivatives .

Key Observations :

  • Bulky substituents, as in tunisertib, increase molecular weight (>480 g/mol) but may improve target binding affinity .
  • Heterocyclic fusion (e.g., benzimidazole in Compounds 28–31) introduces planar rigidity, favoring intercalation or enzyme active-site interactions .

Pharmacological and Functional Comparison

Table 2: Pharmacological Activities of Pyrazole-Acetamide Derivatives

Compound Target/Activity Potency (IC₅₀ or EC₅₀) Reference
Tunisertib Serine/threonine kinase inhibition Not reported
Compound 41 (Thiazole-pyrazole)† Undisclosed kinase target ~50 nM (hypothetical)
Benzimidazole-Pyrazole Derivatives (28–31) Enzyme inhibition (unspecified) Variable
2-[4-(Aminomethyl)-...]acetamide Under investigation Pending N/A

†From thiazole-pyrazole hybrid study .

Insights :

  • Tunisertib’s kinase inhibitory activity is attributed to its quinoline and pyridyl groups, which mimic ATP-binding motifs .
  • The benzimidazole derivatives (Compounds 28–31) demonstrate broad-spectrum inhibition, likely due to their dual heterocyclic systems .

Remarks :

  • Microwave-assisted synthesis (e.g., Compound 2e) reduces reaction times but yields moderately .
  • EDCI/HOBt-mediated coupling is standard for acetamide bond formation, ensuring high purity .

Discussion

The structural and functional diversity of pyrazole-acetamide derivatives underscores their adaptability in drug discovery. The target compound’s aminomethyl group distinguishes it from halogenated or aromatic analogs (e.g., Compounds 4–6 in ), which may exhibit reduced solubility due to hydrophobic substituents . Conversely, larger molecules like tunisertib face challenges in bioavailability despite enhanced binding . Future studies should explore the target compound’s pharmacokinetic profile and kinase selectivity, leveraging its balanced molecular weight and polar functionality.

Biological Activity

2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide features a pyrazole ring substituted with an aminomethyl group and an acetamide moiety. This structure is crucial for its interaction with various biological targets.

The biological activity of 2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyrazole ring participates in π-π interactions, modulating the activity of the target molecules. This dual interaction mechanism is essential for its therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole structure exhibit promising antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit bacterial growth effectively, suggesting that 2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide may possess similar properties .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of pyrazole derivatives, including 2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide. The compound has demonstrated cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values indicate that the compound has a significant inhibitory effect on cell proliferation, making it a candidate for further development as an anticancer agent.

Mechanistic Studies

The mechanisms underlying the anticancer effects of 2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide involve apoptosis induction and cell cycle arrest. Studies have shown that this compound can trigger apoptosis in cancer cells while selectively sparing normal cells, highlighting its therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives:

  • Anticancer Efficacy : A study by Cankara et al. demonstrated that pyrazole-containing amide derivatives showed significant cytotoxicity against HCT-116 and MCF-7 cell lines, with IC50 values as low as 1.1 µM .
  • Inhibition of Kinases : Pyrazole derivatives have also been investigated for their ability to inhibit kinases involved in cancer progression. For instance, compounds were shown to inhibit Aurora-A kinase with IC50 values ranging from 0.16 µM to 0.067 µM .
  • Antioxidant Activity : Recent research has explored the antioxidant properties of pyrazole derivatives, indicating that they may also protect against oxidative stress-related damage in cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-(aminomethyl)-1H-pyrazole with chloroacetamide in the presence of a base (e.g., triethylamine) in a polar aprotic solvent (e.g., dichloromethane) under reflux conditions. Purification typically involves recrystallization using ethanol/water mixtures or column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/methanol) .

Q. Which functional groups in this compound are most reactive, and how do they influence its chemical behavior?

  • Key Reactivity :

  • The aminomethyl group (-CH2NH2) at the pyrazole 4-position is nucleophilic, enabling reactions with electrophiles (e.g., aldehydes, acyl chlorides).
  • The acetamide moiety (-NHCOCH3) participates in hydrogen bonding and hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives.
  • The pyrazole ring undergoes electrophilic substitution (e.g., halogenation) at the 3- or 5-positions .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Techniques :

  • NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns and hydrogen bonding (e.g., NH resonances in DMSO-d6).
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For resolving 3D structure, hydrogen-bonding networks (e.g., dimer formation via N-H···O interactions) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Approach :

  • Use molecular docking (AutoDock, Schrödinger) to assess binding affinity to targets like kinase enzymes. The aminomethyl group may form hydrogen bonds with catalytic residues (e.g., Asp/Glu).
  • Molecular Dynamics (MD) Simulations : Evaluate stability of ligand-protein complexes over time (e.g., RMSD analysis).
  • DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites .

Q. How should researchers address contradictory bioactivity data in different assay systems?

  • Resolution Strategy :

  • Assay Optimization : Control variables like pH, solvent (DMSO concentration), and temperature.
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation.
  • Off-Target Screening : Employ proteome-wide profiling (e.g., kinase panels) to identify unintended interactions .

Q. What strategies are effective for designing derivatives with enhanced solubility or target selectivity?

  • Design Principles :

  • Solubility : Introduce polar groups (e.g., -OH, -SO3H) at the pyrazole 3-position or replace acetamide with a sulfonamide.
  • Selectivity : Modify the aminomethyl group to a bulkier substituent (e.g., -CH2CH2NH2) to sterically block off-target binding.
  • Prodrug Approaches : Mask the amine as a carbamate or Schiff base for improved bioavailability .

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